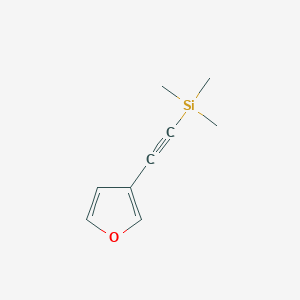

Furan-3-ylethynyltrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKPUDNQUBDSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584479 | |

| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465521-19-1 | |

| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3-ylethynyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-3-ylethynyltrimethylsilane basic properties

An In-depth Technical Guide to Furan-3-ylethynyltrimethylsilane

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development.

Core Properties

This compound is a colorless to yellow liquid. Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂OSi | [1][2][3] |

| Molecular Weight | 164.28 g/mol | [1][2][3] |

| CAS Number | 465521-19-1 | [1][2][3] |

| Boiling Point | 184-186 °C | [1][4][5] |

| Density | 0.906 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.4910 | [1][4] |

| Flash Point | 65 °C (149.0 °F) | [1][5] |

| Purity | ≥95% to 97% | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of this compound. The key chemical shifts are detailed below.[6]

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| (CH₃)₃Si- | 0.23 | singlet | 9H |

| Furan-H | 6.44 | multiplet | 1H |

| Furan-H | 7.34 | multiplet | 1H |

| Furan-H | 7.63 | multiplet | 1H |

Solvent: CDCl₃, Frequency: 400 MHz[6]

Infrared (IR) Spectroscopy

-

~3130 cm⁻¹ (aromatic C-H stretch)

-

~2150 cm⁻¹ (C≡C stretch, alkyne)

-

~1500, ~1450 cm⁻¹ (aromatic C=C stretch)

-

~1250 cm⁻¹ (Si-CH₃ stretch)

-

~1180 cm⁻¹ (C-O-C stretch of the furan ring)[7]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-(2,2-dibromovinyl)furan with n-butyllithium followed by quenching with chlorotrimethylsilane.[6]

Experimental Protocol

-

A solution of 3-(2,2-dibromovinyl)furan (7.9 mmol) in tetrahydrofuran (THF, 20 mL) is cooled to -78 °C.[6]

-

1.6 M n-butyllithium in hexane (16.3 mmol) is added to the stirred solution over 3 minutes.[6]

-

After 1 hour at -78 °C, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6]

-

The reaction is stirred for an additional 1.5 hours at room temperature.[6]

-

The mixture is then cooled back to -78 °C, and chlorotrimethylsilane (23.8 mmol) is added dropwise.[6]

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 19 hours.[6]

-

The reaction is quenched by pouring it into an ice-cold mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.[6]

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[6]

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound as a yellow oil.[6] This crude product can often be used in subsequent steps without further purification.[6]

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

Reactivity

The reactivity of this compound is primarily dictated by the furan ring, which is an electron-rich aromatic system.[8] It readily undergoes electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions due to the greater resonance stabilization of the intermediate carbocation.[9] The trimethylsilyl group on the acetylene can be easily removed under basic or fluoride-mediated conditions to yield the terminal alkyne, 3-ethynylfuran, which can then participate in various coupling reactions (e.g., Sonogashira, click chemistry).

Caption: Electrophilic substitution pathway of the furan ring.

Applications in Drug Development

Furan derivatives are important pharmacophores found in a wide range of therapeutic agents, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[10][11][12] this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[13] The furan moiety can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and bioavailability.[11] The ethynyltrimethylsilane group provides a handle for introducing the furan scaffold into target molecules via various cross-coupling methodologies.

Caption: Logical flow of this compound in synthesis.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a well-ventilated area, preferably under a fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[14][15]

| Hazard Information | Details | Reference |

| Signal Word | Warning | [1][4] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [1][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P273: Avoid release to the environment.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

| Storage | Store in a well-ventilated place. Keep cool. It is recommended to store under an inert atmosphere (e.g., Argon).[2] |

References

- 1. 三甲基硅乙炔-3-呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 465521-19-1 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. scribd.com [scribd.com]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

(3-Furylethynyl)trimethylsilane: A Comprehensive Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (3-Furylethynyl)trimethylsilane, a valuable building block in organic synthesis. The document outlines detailed experimental protocols for its synthesis and presents a thorough summary of its spectroscopic data, compiled from analogous compounds and established principles of structural chemistry.

Introduction

(3-Furylethynyl)trimethylsilane is a bifunctional molecule incorporating a furan ring, a key heterocycle in many biologically active compounds, and a trimethylsilyl-protected acetylene. This structure makes it a versatile intermediate for the introduction of the 3-furylethynyl moiety in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule, and can be readily removed under mild conditions to liberate the terminal alkyne for further functionalization.

Structural Analysis

The structural characteristics of (3-Furylethynyl)trimethylsilane are determined by the interplay of the aromatic furan ring, the linear acetylene unit, and the bulky trimethylsilyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (3-Furylethynyl)trimethylsilane, based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.40 | s | H-2 (Furan) |

| ~6.40 | s | H-4 (Furan) |

| ~7.25 | s | H-5 (Furan) |

| ~0.25 | s | -Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | C-2 (Furan) |

| ~120 | C-3 (Furan) |

| ~110 | C-4 (Furan) |

| ~140 | C-5 (Furan) |

| ~95 | -C≡C-Si- |

| ~105 | -C≡C-Si- |

| ~0.0 | -Si(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (Furan ring) |

| ~2960, ~2890 | Medium | C-H stretch (Trimethylsilyl group) |

| ~2160 | Strong | C≡C stretch (alkyne) |

| ~1580, ~1500 | Medium | C=C stretch (Furan ring) |

| ~1250, ~840 | Strong | Si-C stretch (Trimethylsilyl group) |

| ~740 | Strong | C-H out-of-plane bend (Furan ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| [M]⁺ | High | Molecular ion |

| [M-15]⁺ | High | Loss of a methyl group (-CH₃) |

| 73 | High | Trimethylsilyl cation [Si(CH₃)₃]⁺ |

Experimental Protocols

The synthesis of (3-Furylethynyl)trimethylsilane is most effectively achieved through a Sonogashira cross-coupling reaction. This section provides a detailed, plausible experimental protocol.

Synthesis of (3-Furylethynyl)trimethylsilane via Sonogashira Coupling

Reaction Scheme:

A plausible synthetic route for (3-Furylethynyl)trimethylsilane.

Materials:

-

3-Bromofuran

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF and freshly distilled triethylamine (2.0 eq) via syringe.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-Furylethynyl)trimethylsilane as a pure product.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of (3-Furylethynyl)trimethylsilane.

Workflow for the synthesis and analysis of (3-Furylethynyl)trimethylsilane.

Furan-3-ylethynyltrimethylsilane molecular weight and formula

For Research Use Only. Not for use in diagnostic procedures.

This document provides key technical data for Furan-3-ylethynyltrimethylsilane, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1] It is also known by the alternate name (3-Furylethynyl)trimethylsilane.[2] This compound is utilized as a building block in various chemical syntheses.

A summary of its core chemical properties is provided in the table below.

| Identifier | Value | Source |

| Molecular Formula | C9H12OSi | [2][3][4][5] |

| Molecular Weight | 164.28 g/mol | [2][3][4][5][6] |

| CAS Number | 465521-19-1 | [2][3][6][7] |

| Empirical Formula (Hill Notation) | C9H12OSi | [6][7] |

| InChI Key | YTKPUDNQUBDSHF-UHFFFAOYSA-N | [7] |

| SMILES String | C--INVALID-LINK--(C)C#Cc1ccoc1 | [7] |

Physical and Chemical Data

Detailed physical properties are essential for experimental design and application.

| Property | Value | Conditions |

| Appearance | Liquid | Standard |

| Density | 0.906 g/mL | at 25 °C (lit.)[7] |

| Boiling Point | 184-186 °C | (lit.)[7] |

| Refractive Index | n20/D 1.4910 | (lit.)[7] |

| Flash Point | 65 °C (149.0 °F) | [7] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Caption: Relationship between chemical name and its core properties.

References

In-Depth Technical Guide to the Spectral Data of Furan-3-ylethynyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Furan-3-ylethynyltrimethylsilane, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the trimethylsilyl group and the furan ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| Si(CH₃)₃ | 0.23 | Singlet | 9H |

| Furan H-4 | 6.44 | Multiplet | 1H |

| Furan H-5 | 7.34 | Multiplet | 1H |

| Furan H-2 | 7.63 | Multiplet | 1H |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Si(CH₃)₃ | ~0 |

| C≡C-Si | ~90-100 |

| C≡C-Furan | ~85-95 |

| Furan C-3 | ~120-130 |

| Furan C-4 | ~110-120 |

| Furan C-5 | ~140-150 |

| Furan C-2 | ~140-150 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡C triple bond, the furan ring, and the trimethylsilyl group.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (furan) | 3100 - 3000 | Medium |

| C-H stretch (alkyne) | ~3300 (if terminal, but absent here) | - |

| C≡C stretch | 2260 - 2100 | Medium to Weak |

| C=C stretch (furan) | 1600 - 1450 | Medium |

| Si-C stretch | 1250 and 840 | Strong |

| C-O-C stretch (furan) | 1250 - 1000 | Strong |

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 164.28 g/mol ), the mass spectrum would show the molecular ion peak and various fragment ions.

| m/z | Proposed Fragment | Significance |

| 164 | [M]⁺ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |

| 95 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Instrumentation and Data Acquisition:

-

A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

ATR-FTIR Spectroscopy

Sample Preparation:

-

For liquid samples like this compound, a small drop is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The sample spectrum is recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

The concentration should be optimized to avoid overloading the GC column and detector.

Instrumentation and Data Acquisition:

-

The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

Theoretical Spectroscopic Analysis of Furan Derivatives: A Technical Guide for Drug Development

Introduction

Furan, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable moiety in drug design.[2] A thorough understanding of the spectroscopic characteristics of furan derivatives is paramount for their identification, structural elucidation, and the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the spectroscopic properties of furan derivatives, offering a framework for researchers, scientists, and drug development professionals to predict and interpret their spectral data.

Core Theoretical Methodologies

The cornerstone of theoretical spectroscopy for organic molecules like furan derivatives lies in quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a robust balance between computational cost and accuracy for predicting a range of molecular properties.

A typical computational workflow for the theoretical spectroscopic analysis of furan derivatives is depicted below. This process begins with the optimization of the molecule's geometry to its lowest energy state, a critical step for accurate frequency and spectral predictions.

Caption: A typical workflow for the computational analysis of furan derivatives.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is instrumental in identifying functional groups and understanding the vibrational modes of furan derivatives.

Computational Protocol for IR Spectra

-

Geometry Optimization: The molecular geometry is first optimized to a minimum energy structure. A widely used and effective method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Data Analysis: The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3]

Data Presentation: Theoretical vs. Experimental IR Frequencies

The following table presents a comparison of experimental and calculated vibrational frequencies for furan, 2-methylfuran, and 2,5-dimethylfuran.

| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 2,5-Dimethylfuran (cm⁻¹) |

| Calc. [4] | Calc. [4] | Calc. [4] | |

| C-H Symmetric Stretch | 3241, 3217 | 3276 | - |

| C-H Asymmetric Stretch | 3233, 3207 | 3249, 3239 | - |

| Ring C-C Symmetric/Asymmetric Stretch | 1414-1033 | 1414-1033 | 1414-1033 |

Calculations performed at the DFT/B3LYP/cc-pVTZ level.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid furan derivative directly onto the ATR crystal. For solids, use the pressure arm to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are highly dependent on the extent of conjugation.[5]

Computational Protocol for UV-Vis Spectra

-

Ground State Geometry Optimization: As with IR calculations, the first step is to obtain the optimized ground-state geometry of the molecule using DFT (e.g., B3LYP/6-311++G(d,p)).

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is then employed to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax).[6]

-

Solvent Effects: To accurately simulate experimental conditions, solvent effects are often included using a continuum model such as the Polarizable Continuum Model (PCM).

Data Presentation: Theoretical vs. Experimental UV-Vis Absorption

This table compares the experimental and calculated maximum absorption wavelengths for furan and its derivatives.

| Compound | Solvent/Phase | Calculated λmax (nm) [4] | Experimental λmax (nm) |

| Furan | Gas | - | 200-210[5] |

| Furan | Ethanol | - | ~200 |

| 2-Methylfuran | Gas/Ethanol | - | - |

| 2,5-Dimethylfuran | Gas/Ethanol | - | - |

| 5-Nitrofuran Derivative | - | 225-228[7][8] | - |

Calculated values for furan derivatives show π→π transitions. The presence of substituents significantly influences the absorption maximum.*[4][5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer or record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of furan derivatives.[5] Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra.

Computational Protocol for NMR Spectra

-

Geometry Optimization: An accurate optimized geometry is crucial for reliable NMR calculations and is obtained using DFT as described previously.

-

Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[9] This is typically performed at the same level of theory as the geometry optimization.

-

Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).

Data Presentation: Theoretical vs. Experimental NMR Chemical Shifts

The following table provides an illustrative comparison of calculated and experimental ¹³C NMR chemical shifts for a furan derivative.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| Substituent C's | Value | Value |

Note: Specific values are highly dependent on the furan derivative and the level of theory used.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the furan derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

-

Internal Standard: Add a small amount of an internal standard, such as TMS, for accurate chemical shift referencing.

-

Data Acquisition: Transfer the solution to an NMR tube and place it in the spectrometer. Acquire the spectrum using appropriate pulse sequences and acquisition parameters.[11]

Application in Drug Development

Theoretical spectroscopic studies of furan derivatives are a valuable asset in the drug development pipeline. The furan ring is a key component in several approved drugs, including the antibacterial agent Nitrofurantoin and the H2-receptor antagonist Ranitidine.[2]

Caption: Role of spectroscopy in the iterative drug design cycle.

-

Structural Confirmation: As demonstrated, a primary application is the confirmation of the structure of newly synthesized furan-containing compounds by comparing experimental spectra with theoretically predicted ones.

-

Understanding Drug-Receptor Interactions: Spectroscopic data, particularly from NMR, combined with computational docking, can elucidate the binding mode of a furan-containing ligand within a biological target. Changes in chemical shifts upon binding can indicate which parts of the molecule are interacting with the receptor.

-

Lead Optimization: In the lead optimization phase, computational spectroscopy can predict the spectral properties of virtual furan derivatives before their synthesis.[12][13] This allows for the pre-screening of compounds and helps prioritize synthetic efforts towards molecules with desired electronic and structural characteristics that may correlate with improved activity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, the electron-donating or -withdrawing nature of substituents on the furan ring, which can be probed by shifts in spectroscopic signals, can significantly impact the molecule's metabolic stability and receptor affinity.[2]

The integration of theoretical and experimental spectroscopy provides a powerful, synergistic approach to the study of furan derivatives. DFT, TD-DFT, and GIAO calculations offer profound insights into their structural, vibrational, and electronic properties, enabling the accurate prediction of their spectroscopic behavior. For researchers in drug discovery, these computational tools are invaluable for accelerating the design-synthesis-testing cycle, leading to a more efficient and rational development of novel furan-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cheminformatics and computational chemistry in lead optimisation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Furan-3-ylethynyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-3-ylethynyltrimethylsilane is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a furan ring, a protected alkyne, and a trimethylsilyl group, offers a unique combination of chemical properties and reactivity. The furan moiety is a common scaffold in a wide range of biologically active molecules and approved drugs, suggesting that derivatives of this compound could be of significant interest in drug discovery programs.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications.

Physical and Chemical Properties

This compound is a combustible liquid that should be handled with appropriate safety precautions.[4] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂OSi | [4] |

| Molecular Weight | 164.28 g/mol | [4] |

| Boiling Point | 184-186 °C (lit.) | [4] |

| Density | 0.906 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.4910 (lit.) | [4] |

| Flash Point | 65 °C | [4] |

| Storage | Store under an inert atmosphere (Argon charged) | [5] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reaction of a dibrorovinylfuran intermediate with n-butyllithium followed by quenching with chlorotrimethylsilane.[6] A more common and versatile approach for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[7] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a 3-halofuran with ethynyltrimethylsilane.

Materials:

-

3-Iodofuran or 3-Bromofuran

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%).

-

Add the 3-halofuran (1.0 equivalent) and the anhydrous solvent.

-

Add the anhydrous amine base (2-3 equivalents).

-

Slowly add ethynyltrimethylsilane (1.1-1.5 equivalents) to the reaction mixture.

-

The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

A patent for a synthetic process including this compound reports the following proton NMR data (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.34 (m, 1H), 6.44 (m, 1H), 0.23 (s, 9H).[6] The signals in the aromatic region (δ 6.44-7.63 ppm) correspond to the protons on the furan ring, while the singlet at δ 0.23 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group.

Further Spectroscopic Characterization:

-

¹³C NMR: One would expect to see signals corresponding to the four carbons of the furan ring, the two acetylenic carbons, and the carbon atoms of the trimethylsilyl group.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching from the furan ring and the methyl groups, the C≡C triple bond stretch (typically in the range of 2100-2260 cm⁻¹), and Si-C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.28 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the furan ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional components: the furan ring, the silylated alkyne, and the trimethylsilyl group.

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions.[8] However, it is also prone to reactions that involve dearomatization, such as Diels-Alder reactions, due to its relatively low resonance energy compared to benzene.[9]

Silylated Alkyne: The trimethylsilyl group serves as a protecting group for the terminal alkyne. This protection is crucial in reactions like the Sonogashira coupling to prevent unwanted side reactions. The silyl group can be selectively removed under specific conditions, typically using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions, to liberate the terminal alkyne. This terminal alkyne can then participate in a variety of subsequent reactions, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]

Reactivity towards Electrophiles and Nucleophiles:

-

Electrophiles: The electron-rich furan ring is the most likely site of attack by electrophiles. The regioselectivity of such reactions would be influenced by the electronic effects of the ethynyltrimethylsilyl substituent.

-

Nucleophiles: The furan ring itself is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. The silicon atom of the trimethylsilyl group can be susceptible to nucleophilic attack, leading to cleavage of the Si-C bond.

Stability and Storage:

This compound should be stored under an inert atmosphere, such as argon, to prevent degradation.[5] Compounds containing furan rings can be sensitive to strong acids and oxidizing agents.

Applications in Drug Development and Organic Synthesis

While specific applications of this compound in drug development are not yet widely documented, its structural motifs suggest significant potential. The furan ring is a key component in numerous pharmaceuticals, exhibiting a broad range of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[11][12]

The presence of the protected alkyne functionality makes this compound a valuable precursor for the synthesis of more complex molecules. After deprotection, the terminal alkyne can be used in various coupling reactions, most notably in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of triazole rings, which are themselves important pharmacophores in medicinal chemistry. This allows for the straightforward linkage of the furan-containing moiety to other molecules of interest, such as peptides, sugars, or other small molecule scaffolds, to create novel hybrid compounds for biological screening.

Conclusion

This compound is a promising heterocyclic building block with a rich potential for applications in organic synthesis and medicinal chemistry. Its synthesis via the Sonogashira coupling provides a reliable route to this compound. The combination of an electron-rich furan ring and a versatile, protected alkyne functionality opens up a wide array of possibilities for the construction of novel and complex molecular architectures. Further research into the specific reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents and functional materials.

References

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnc.ir [ijnc.ir]

- 12. ijabbr.com [ijabbr.com]

Furan-3-ylethynyltrimethylsilane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment before handling Furan-3-ylethynyltrimethylsilane.

Introduction

This compound (CAS No. 465521-19-1) is a heterocyclic building block utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. Its structure incorporates a furan ring, an ethynyl group, and a trimethylsilyl moiety, each contributing to its reactivity and potential hazards. This guide provides a comprehensive overview of the known safety, handling, and precautionary measures for this compound, based on available data.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂OSi | [1] |

| Molecular Weight | 164.28 g/mol | [1] |

| Boiling Point | 184-186 °C (lit.) | |

| Density | 0.906 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4910 (lit.) | |

| Flash Point | 65 °C (149 °F) |

Table 2: Hazard Identification and Classification

| Parameter | Classification | Reference |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements (H-codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | |

| Precautionary Statements (P-codes) | P261, P264, P271, P273, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | |

| Target Organs | Respiratory system |

Potential Hazards and Toxicological Profile

While specific toxicological data for this compound is limited, the presence of the furan moiety warrants significant caution.

-

Furan Moiety: Furan itself is classified as a possible human carcinogen (Group 2B) and is known to be a hepatotoxic agent.[2][3] The furan ring can be metabolized in vivo to reactive intermediates that can be toxic.[4] Chronic exposure to furan has been shown to cause liver cancer in animals.[3][5]

-

Irritation: As indicated by the GHS classification, this compound is an irritant to the skin, eyes, and respiratory tract. Direct contact should be avoided.

-

Alkynylsilane Group: While the trimethylsilyl group generally imparts greater stability to terminal alkynes, caution is still advised.[6][7] A reported explosion involving (trimethylsilyl)acetylene under oxidative coupling conditions was attributed to static electricity, not thermal instability.[6][7]

Safe Handling and Storage

A logical workflow for the safe handling of this compound is depicted below.

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: All handling of this volatile liquid should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower should be readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound should be stored under an inert atmosphere, such as argon, to prevent degradation.[8]

-

Keep away from heat, sparks, and open flames.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Upon combustion, it may produce hazardous decomposition products including carbon oxides and silicon oxides.

Experimental Protocol Example

The following is an example of a synthetic procedure where this compound is used as a reagent. This is for informational purposes only and should be adapted and assessed for safety by the user.

Reaction: 1,3-Dipolar Cycloaddition

This reaction is described in the synthesis of 3-triazole-thiogalactosides.

-

Procedure: To a solution of p-methylphenyl 3-azido-3-deoxy-1-thio-β-D-galactopyranoside and CuI (0.25 equivalents) in acetonitrile (MeCN), this compound (1.5 equivalents) is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 8 hours).

-

Work-up: The reaction mixture is typically concentrated, and the product is purified by chromatography.

Note: This protocol is a brief summary. For detailed experimental conditions, refer to the original publication. All steps should be performed in a chemical fume hood with appropriate PPE.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. nj.gov [nj.gov]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. calpaclab.com [calpaclab.com]

The Furan Scaffold: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl and thiophene rings, have made it a valuable building block in the design of novel therapeutic agents.[1][2] Substituted furans have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4] This technical guide provides a comprehensive overview of the key applications of substituted furans in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Anticancer Applications of Substituted Furans

Substituted furans have shown significant promise as anticancer agents, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][6]

Quantitative Data: Cytotoxicity of Furan Derivatives

The following table summarizes the in vitro cytotoxic activity of various substituted furan derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |

| Furan-fused Chalcone | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone (6e ) | HL60 (Leukemia) | 12.3 | [7] |

| Furan-fused Chalcone | 5-cinnamoyl-6-hydroxy-7-methylbenzofuran (6f ) | HL60 (Leukemia) | 16.1 | [7] |

| Furan Derivative | Compound 1 | HeLa (Cervical) | < 8.79 | [8] |

| Furan Derivative | Compound 24 | HeLa (Cervical) | < 8.79 | [8] |

| Furan Derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent | [8] |

| Furan-based Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | [9] |

| Furan-based Furopyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [9] |

Signaling Pathways in Furan-Mediated Anticancer Activity

Several furan derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[6][10]

Experimental Protocols: Anticancer Activity Assessment

A general procedure for the synthesis of furan-based pyridine carbohydrazide derivatives involves the reaction of an oxazolone intermediate with 4-pyridine carbohydrazide in ethanol.[1]

Materials:

-

2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (Oxazolone 1)

-

4-Pyridine carbohydrazide

-

Absolute Ethanol

Procedure:

-

Dissolve oxazolone 1 (1 mmol) in absolute ethanol (20 mL).

-

Add 4-pyridine carbohydrazide (1 mmol) to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum to yield the pure compound.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

Substituted furan compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of the furan compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[13][14]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Antimicrobial Applications of Substituted Furans

Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a notable example used for treating urinary tract infections.[3][15] The antimicrobial activity of substituted furans extends to a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][16]

Quantitative Data: Antimicrobial Activity of Furan Derivatives

The antimicrobial efficacy of furan derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [17] |

| Furan-based Pyrimidine-thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |

| Furan-based Pyrimidine-thiazolidinone | Compound 8k | Staphylococcus aureus | 50 | |

| Furan-based Pyrimidine-thiazolidinone | Compound 8n | Staphylococcus aureus | 50 | |

| Furan-based Pyrimidine-thiazolidinone | Compound 8n | Streptococcus pyogenes | 62.5 | |

| 2(5H)-Furanone Derivative | F131 | Staphylococcus aureus | 8-16 | [18] |

| 2(5H)-Furanone Derivative | F131 | Candida albicans | 32-128 | [18] |

| Dibenzofuran bis(bibenzyl) | - | Candida albicans | 16-512 | [19] |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of many furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other essential macromolecules, leading to cell death.[3]

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Pharmacological activity of furan derivatives [wisdomlib.org]

- 16. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 17. benchchem.com [benchchem.com]

- 18. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Silyl-Protected Alkynes in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among the various protecting groups available, silyl ethers have emerged as indispensable tools for the temporary protection of terminal alkynes. Their tunable stability, ease of introduction and removal, and compatibility with a wide array of reaction conditions have solidified their role in the construction of complex molecular architectures, from natural products to active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl-protected alkynes in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

The A-Si-lan-ic Bond: More Than Just a Temporary Shield

The acidic nature of the terminal proton in an alkyne (pKa ≈ 25) necessitates its protection in many synthetic transformations, particularly those involving strong bases or organometallic reagents.[1] Silyl groups serve as effective and versatile protecting groups for this purpose. The introduction of a bulky silyl group not only prevents unwanted deprotonation but also enhances the solubility and stability of the alkyne, often transforming volatile gases into easily handleable solids or liquids.[1]

The stability of the silyl ether bond is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for a strategy of orthogonal protection , where different silyl groups can be selectively removed in the presence of others by carefully choosing the deprotection conditions.[2][3] This principle is fundamental to the synthesis of complex molecules requiring multi-step transformations.

Core Applications in Carbon-Carbon Bond Formation

Silyl-protected alkynes are pivotal intermediates in a variety of powerful cross-coupling reactions, enabling the construction of complex carbon skeletons.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4][5] Silyl-protected alkynes play a crucial role in this reaction, allowing for the sequential introduction of different aryl or vinyl groups to construct unsymmetrical diynes and polyynes.[6][7] The silyl group can be removed in situ or in a separate step to reveal the terminal alkyne for a subsequent coupling reaction.[8]

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes through the copper-catalyzed reaction of a terminal alkyne with a 1-haloalkyne.[2][9] The use of bulky trialkylsilyl-protected alkynes, such as those bearing triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups, has been shown to be advantageous in this reaction, providing stability and good yields.[10][11][12]

Data Presentation: A Quantitative Look at Key Reactions

The following tables summarize quantitative data for the Sonogashira and Cadiot-Chodkiewicz couplings involving silyl-protected alkynes, highlighting the yields and reaction conditions for a variety of substrates.

Table 1: Sonogashira Coupling of Silyl-Protected Alkynes with Aryl Halides

| Entry | Silyl-Protected Alkyne | Aryl Halide | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Trimethylsilylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | RT | 2 | >95 | [8] |

| 2 | Triethylsilylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 4 | 92 | [6] |

| 3 | Triisopropylsilylacetylene | 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH / THF | 60 | 12 | 88 | [2] |

| 4 | tert-Butyldimethylsilylacetylene | 4-Bromobenzonitrile | PdCl₂(dppf) / CuI | Cs₂CO₃ / DMF | 100 | 24 | 75 | [6] |

| 5 | Trimethylsilylacetylene | 2-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | 50 | 6 | 85 | [8] |

Table 2: Cadiot-Chodkiewicz Coupling of Silyl-Protected Alkynes with 1-Bromoalkynes

| Entry | Silyl-Protected Alkyne | 1-Bromoalkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Triethylsilylacetylene | 1-Bromo-1-hexyne | CuCl / TMEDA | n-BuNH₂ / MeOH | RT | 1 | 85 | [13] |

| 2 | Triisopropylsilylacetylene | 3-Bromo-2-propyn-1-ol | CuBr | Piperidine / MeOH | RT | 0.5 | 91 | [12] |

| 3 | tert-Butyldimethylsilylacetylene | 1-Bromo-2-phenylacetylene | CuI | Et₂NH / THF | RT | 2 | 88 | [13] |

| 4 | Triethylsilylacetylene | 1-Bromo-3,3-dimethyl-1-butyne | CuCl | n-BuNH₂ / EtOH | RT | 4 | 88 | [14] |

| 5 | Triisopropylsilylacetylene | 1-Bromo-1-octyne | CuBr·SMe₂ | i-Pr₂NH / THF | RT | 1.5 | 82 | [12] |

Experimental Protocols: A Practical Guide

Detailed methodologies for the key transformations involving silyl-protected alkynes are provided below.

Protocol 1: Trimethylsilyl (TMS) Protection of Phenylacetylene

Materials:

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.

-

After stirring for 30 minutes at -78 °C, add TMSCl (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford (trimethylsilyl)phenylacetylene.

Protocol 2: Sonogashira Coupling of (Trimethylsilyl)acetylene with Iodobenzene

Materials:

-

(Trimethylsilyl)acetylene

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the coupled product.[8]

Protocol 3: Cadiot-Chodkiewicz Coupling of (Triisopropylsilyl)acetylene with a 1-Bromoalkyne

Materials:

-

(Triisopropylsilyl)acetylene (TIPS-acetylene)

-

1-Bromoalkyne

-

Copper(I) bromide (CuBr)

-

n-Butylamine (n-BuNH₂)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve the 1-bromoalkyne (1.0 eq) in methanol.

-

Add n-butylamine (2.0 eq) to the solution.

-

In a separate flask, prepare a solution of CuBr (0.05 eq) in a small amount of methanol.

-

Add the CuBr solution to the reaction mixture, followed by the dropwise addition of TIPS-acetylene (1.1 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[12]

Protocol 4: Tetrabutylammonium Fluoride (TBAF) Deprotection of a TIPS-Protected Alkyne

Materials:

-

TIPS-protected alkyne

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF in a round-bottom flask.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Dilute the reaction mixture with dichloromethane and quench by adding water.[10]

-

Separate the organic layer and wash it with brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica gel to obtain the deprotected terminal alkyne.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the application of silyl-protected alkynes.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Caption: The catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Caption: Workflow for the synthesis of an unsymmetrical poly-yne.

Caption: Decision tree for selecting a silyl protecting group.

Conclusion

Silyl-protected alkynes are indispensable tools in the arsenal of the modern organic chemist. Their predictable reactivity, tunable stability, and compatibility with powerful carbon-carbon bond-forming reactions make them essential for the efficient and selective synthesis of complex molecules. A thorough understanding of the principles outlined in this guide, from the selection of the appropriate silyl group to the execution of key coupling and deprotection reactions, will empower researchers, scientists, and drug development professionals to harness the full potential of these versatile synthetic intermediates.

References

- 1. rsc.org [rsc.org]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted furans, a crucial scaffold in medicinal chemistry and materials science. The following sections outline several modern and efficient synthetic methodologies, complete with quantitative data, detailed experimental procedures, and visual representations of the reaction pathways and workflows.

Rhodium-Catalyzed Hydroformylation of Propargylic Alcohols

This method offers a direct and regioselective route to 3-substituted furans from readily available propargylic alcohols. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a versatile tool for organic synthesis.

Application Notes:

The rhodium-catalyzed hydroformylation of substituted propargylic alcohols provides a straightforward synthesis of 3-aryl-substituted furans. The reaction utilizes a rhodium acetate/triphenylphosphine catalytic system and proceeds in a regioselective manner. This methodology is particularly useful for synthesizing a variety of 3-aryl-substituted furans.

Quantitative Data:

| Entry | Propargylic Alcohol Substrate | 3-Substituted Furan Product | Yield (%) |

| 1 | 1-Phenylprop-2-yn-1-ol | 3-Phenylfuran | 85 |

| 2 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 3-(4-Methoxyphenyl)furan | 82 |

| 3 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 3-(4-Chlorophenyl)furan | 78 |

| 4 | 1-(Thiophen-2-yl)prop-2-yn-1-ol | 3-(Thiophen-2-yl)furan | 75 |

| 5 | 1-Cyclohexylprop-2-yn-1-ol | 3-Cyclohexylfuran | 65 |

Experimental Protocol:

General Procedure for the Synthesis of 3-Aryl-Substituted Furans:

-

To a solution of the substituted propargylic alcohol (1.0 mmol) in dry dichloromethane (10 mL) were added rhodium(II) acetate dimer (0.025 mmol) and triphenylphosphine (0.1 mmol).

-

The reaction mixture was transferred to a stainless steel autoclave.

-

The autoclave was charged with syngas (CO/H₂ = 1:1) to a pressure of 40 atm.

-

The mixture was stirred at 100 °C for 24 hours.

-

After cooling to room temperature, the excess gas was carefully vented.

-

The solvent was removed under reduced pressure.

-

The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired 3-substituted furan.

Reaction Workflow:

Caption: Workflow for Rhodium-Catalyzed Hydroformylation.

Palladium/Copper-Catalyzed Cross-Coupling and Iodocyclization

This two-step, one-pot procedure allows for the synthesis of 2,5-disubstituted 3-iodofurans, which are versatile intermediates for the preparation of more complex trisubstituted furans. The reaction proceeds under very mild conditions with high yields.

Application Notes:

This method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes to form conjugated enyne acetates. These intermediates then undergo iodocyclization to yield 2,5-disubstituted 3-iodofurans. The resulting iodine-containing furans can be further functionalized to produce 2,3,5-trisubstituted furans.

Quantitative Data:

| Entry | (Z)-β-Bromoenol Acetate | Terminal Alkyne | 3-Iodofuran Product | Yield (%) |

| 1 | (Z)-1-Bromo-2-phenylvinyl acetate | Phenylacetylene | 3-Iodo-2,5-diphenylfuran | 88 |

| 2 | (Z)-1-Bromo-2-phenylvinyl acetate | 1-Hexyne | 5-Butyl-3-iodo-2-phenylfuran | 85 |

| 3 | (Z)-1-Bromo-2-(p-tolyl)vinyl acetate | Phenylacetylene | 3-Iodo-5-phenyl-2-(p-tolyl)furan | 82 |

| 4 | (Z)-1-Bromo-2-cyclohexylvinyl acetate | Phenylacetylene | 2-Cyclohexyl-3-iodo-5-phenylfuran | 79 |

| 5 | (Z)-1-Bromo-2-phenylvinyl acetate | (Trimethylsilyl)acetylene | 3-Iodo-2-phenyl-5-(trimethylsilyl)furan | 90 |

Experimental Protocol:

General Procedure for the Synthesis of 2,5-Disubstituted 3-Iodofurans:

-

To a solution of the (Z)-β-bromoenol acetate (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) were added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

-

Triethylamine (2.0 mmol) was added, and the mixture was stirred at room temperature for 2 hours.

-

After completion of the coupling reaction (monitored by TLC), iodine (1.5 mmol) and sodium bicarbonate (3.0 mmol) were added.

-

The reaction mixture was stirred at room temperature for an additional 3 hours.

-

The reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue was purified by column chromatography on silica gel (eluent: hexane) to give the desired 3-iodofuran.

Reaction Pathway:

Application Notes and Protocols for the Preparation of Furan-3-ylethynyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-ylethynyltrimethylsilane is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear structure and the presence of a reactive trimethylsilyl group make it a versatile intermediate for the synthesis of complex molecular architectures, particularly through cross-coupling reactions. This document provides detailed protocols for two reliable synthetic routes to this compound, along with characterization data and visual representations of the experimental workflows.

Introduction

The furan moiety is a prevalent scaffold in a wide array of natural products and pharmaceuticals. The introduction of an ethynyl group at the 3-position of the furan ring, protected by a trimethylsilyl (TMS) group, provides a key synthon for further molecular elaboration. The TMS group can be readily removed to generate a terminal alkyne, which can participate in various transformations such as Sonogashira couplings, click chemistry, and acetylide additions. This application note details two effective methods for the preparation of this compound: a Sonogashira cross-coupling approach starting from 3-bromofuran, and a two-step sequence from 3-furaldehyde via a Corey-Fuchs reaction.

Physicochemical Data

The following table summarizes the key physicochemical properties and identification numbers for this compound.

| Property | Value | Reference |

| CAS Number | 465521-19-1 | [1][2][3] |

| Molecular Formula | C₉H₁₂OSi | [1][2][3] |

| Molecular Weight | 164.28 g/mol | [1][2][3] |

| Boiling Point | 184-186 °C | [1][4] |

| Density | 0.906 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.4910 | [1][4] |

| Purity | ≥95-97% | [1][2][3] |

Characterization Data